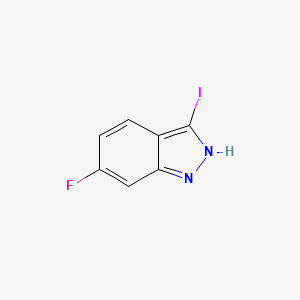

6-fluoro-3-iodo-1H-indazole

Description

The exact mass of the compound 6-fluoro-3-iodo-1H-indazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-fluoro-3-iodo-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-3-iodo-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBQTDGAUHVRGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646274 | |

| Record name | 6-Fluoro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-07-6 | |

| Record name | 6-Fluoro-3-iodo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoro-3-iodo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 6-Fluoro-3-iodo-1H-indazole: A Keystone Building Block in Modern Drug Discovery

Abstract

6-Fluoro-3-iodo-1H-indazole has emerged as a strategically vital heterocyclic building block for researchers in medicinal chemistry and pharmaceutical development. Its unique trifunctional architecture—a privileged indazole scaffold, a metabolically robust fluorine substituent, and a synthetically versatile iodine atom—offers a powerful platform for the synthesis of complex molecular entities. This guide provides an in-depth examination of the physicochemical properties, synthesis, chemical reactivity, and applications of 6-fluoro-3-iodo-1H-indazole. We will delve into the causality behind its utility in cornerstone synthetic transformations such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, supported by detailed, field-proven experimental protocols. This document is intended to serve as a comprehensive resource for scientists leveraging this potent intermediate in the pursuit of novel therapeutic agents.

Introduction: The Strategic Value of 6-Fluoro-3-iodo-1H-indazole

The indazole nucleus is a "privileged" scaffold in drug discovery, forming the core of numerous pharmacological agents with activities spanning oncology, inflammation, and infectious diseases.[1][2] The value of 6-fluoro-3-iodo-1H-indazole (Figure 1) lies in the synergistic interplay of its three key structural features:

-

The 1H-Indazole Core: This bicyclic aromatic system is a bioisostere of purines and indoles, enabling it to interact with a wide range of biological targets, particularly protein kinases.[3]

-

The C-6 Fluorine Atom: The introduction of fluorine is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve bioavailability by altering lipophilicity (logP).[3]

-

The C-3 Iodine Atom: The carbon-iodine bond at the 3-position is the molecule's primary synthetic handle. Iodine is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, providing a reliable and versatile anchor point for introducing molecular diversity and building complexity.[3]

This combination makes 6-fluoro-3-iodo-1H-indazole a highly sought-after intermediate for constructing libraries of novel compounds, particularly in the development of targeted therapies.[4]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is critical for its effective use in synthesis and for its characterization. The key properties of 6-fluoro-3-iodo-1H-indazole are summarized below.

Physical Properties

The quantitative data for this compound are presented in Table 1 for easy reference.

| Property | Value | Source(s) |

| CAS Number | 885522-07-6 | [4][5] |

| Molecular Formula | C₇H₄FIN₂ | [4][5] |

| Molecular Weight | 262.02 g/mol | [4][5] |

| Appearance | Yellowish-brown solid | [4] |

| Boiling Point | 361.4 ± 22.0 °C (Predicted) | [5] |

| Purity | ≥ 97% (Typically by HPLC) | [4] |

| Storage Conditions | Store at 0-8 °C, under inert gas | [4] |

Spectroscopic Data (Predicted)

While experimental spectra are lot-specific, the expected NMR and key IR/MS features provide a baseline for structural confirmation. The data in Table 2 are predicted based on analyses of structurally similar indazoles.[6][7]

| Data Type | Expected Features |

| ¹H NMR | (400 MHz, DMSO-d₆) δ: ~13.8 (br s, 1H, N-H), ~7.9 (dd, 1H, H-7), ~7.6 (dd, 1H, H-4), ~7.2 (ddd, 1H, H-5). Chemical shifts and multiplicities are estimations. |

| ¹³C NMR | (100 MHz, DMSO-d₆) δ: ~160 (d, ¹JCF ≈ 240 Hz, C-6), ~142 (C-7a), ~123 (d, ³JCF ≈ 10 Hz, C-5), ~122 (C-7), ~113 (d, ²JCF ≈ 25 Hz, C-5a), ~95 (d, ⁴JCF ≈ 4 Hz, C-4), ~90 (C-3). |

| IR (KBr) | ν (cm⁻¹): ~3100-2900 (N-H stretch), ~1620, 1580, 1480 (C=C, C=N aromatic stretching), ~1250 (C-F stretch), ~550 (C-I stretch). |

| Mass Spec (ESI) | m/z: 262.9 [M+H]⁺. |

Synthesis of 6-Fluoro-3-iodo-1H-indazole

The most direct and common laboratory-scale synthesis of 3-iodoindazoles involves the regioselective iodination of the parent indazole at the C-3 position. The electron-rich nature of the pyrazole ring facilitates electrophilic substitution at this site.

Synthetic Workflow: Iodination of 6-Fluoro-1H-indazole

The synthesis begins with commercially available 6-fluoro-1H-indazole. Deprotonation with a strong base like potassium hydroxide (KOH) generates the indazolide anion, which then acts as a potent nucleophile. Subsequent reaction with an electrophilic iodine source, such as molecular iodine (I₂), yields the desired product.

Experimental Protocol

This protocol is adapted from a well-established procedure for the iodination of substituted indazoles.[8]

-

Reaction Setup: To a solution of 6-fluoro-1H-indazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, ~5-10 mL per mmol of substrate), add powdered potassium hydroxide (2.0 eq.). Stir the resulting suspension at room temperature for 30 minutes.

-

Iodination: In a separate flask, prepare a solution of iodine (1.5 eq.) in DMF. Add this iodine solution dropwise to the reaction mixture over 20-30 minutes. The reaction is typically exothermic.

-

Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).

-

Workup and Isolation: Upon completion, pour the reaction mixture into a stirred aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃). A solid precipitate should form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether or hexanes to remove non-polar impurities. Dry the solid under vacuum to afford 6-fluoro-3-iodo-1H-indazole as a solid. Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Chemical Reactivity: A Gateway to Molecular Diversity

The synthetic utility of 6-fluoro-3-iodo-1H-indazole is dominated by the reactivity of the C-I bond. This bond is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile bond-forming methods in modern organic synthesis.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the method of choice for forming carbon-carbon bonds.[9] It allows for the coupling of the 3-iodoindazole with a wide variety of aryl, heteroaryl, or vinyl boronic acids or esters, enabling the construction of complex biaryl systems often found in kinase inhibitors.[10][11][12]

Causality of Component Selection:

-

Palladium Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂ or Pd₂(dba)₃ are common.

-

Ligand: Phosphine ligands (e.g., SPhos, XPhos, PPh₃) are crucial. They stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination. Bulky, electron-rich ligands are often required for challenging substrates.[12]

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic boronate species that can transmetalate to the palladium center.[12]

-

Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is typically used to dissolve both the organic and inorganic reagents.

Protocol: Suzuki-Miyaura Coupling

-

Inert Atmosphere: To an oven-dried flask, add 6-fluoro-3-iodo-1H-indazole (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

-

Catalyst Loading: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add degassed solvents (e.g., a 4:1 mixture of dioxane and water).

-

Reaction: Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates consumption of the starting material (typically 4-16 hours).

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the 3-substituted indazole product.

Buchwald-Hartwig Amination

For the synthesis of C(aryl)-N bonds, the Buchwald-Hartwig amination is the preeminent method.[13] This reaction is critical for installing primary or secondary amines at the C-3 position of the indazole, a common structural motif in many biologically active compounds.

Causality of Component Selection:

-

Catalyst/Ligand System: This reaction is highly sensitive to the choice of ligand. Bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) or ferrocene-based ligands (e.g., dppf) are often necessary to promote the challenging reductive elimination step that forms the C-N bond.[13][14]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, making it a more effective nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.[15]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.

Protocol: Buchwald-Hartwig Amination

-

Inert Atmosphere: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (2-5 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

-

Reagent Addition: Add 6-fluoro-3-iodo-1H-indazole (1.0 eq.) and the amine coupling partner (1.2 eq.).

-

Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon) three times. Add anhydrous, degassed solvent (e.g., toluene).

-

Reaction: Seal the tube and heat the mixture to 80-110 °C. Stir until the reaction is complete as determined by LC-MS analysis.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water. Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.

-

Purification: Purify the crude material by flash column chromatography to yield the desired 3-aminoindazole product.

Applications and Significance in Drug Discovery

6-Fluoro-3-iodo-1H-indazole serves as a foundational element in the synthesis of numerous high-value pharmaceutical targets. Its utility is particularly pronounced in the field of oncology, where the indazole scaffold is a common feature of potent kinase inhibitors.[2]

The ability to rapidly diversify the C-3 position allows for the exploration of the binding pocket of a target enzyme, while the C-6 fluorine atom helps to lock in favorable metabolic and binding properties. This "late-stage functionalization" approach, enabled by the C-I bond, is a cornerstone of modern medicinal chemistry programs.

Safety and Handling

As a laboratory chemical, 6-fluoro-3-iodo-1H-indazole should be handled with appropriate care. Based on GHS data for structurally related compounds like 6-iodo-1H-indazole, the following precautions are advised.[16]

-

Hazard Statements: May be harmful if swallowed and may cause skin and serious eye irritation.[16]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 0-8 °C) under an inert atmosphere to prevent degradation.[4]

Conclusion

6-Fluoro-3-iodo-1H-indazole is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its predictable and versatile reactivity in powerful cross-coupling reactions make it an invaluable asset. By providing a robust scaffold that can be precisely and efficiently elaborated, it empowers researchers to accelerate the discovery and development of next-generation therapeutics. This guide has aimed to provide both the foundational knowledge and the practical insights necessary for scientists to fully harness the potential of this key building block.

References

-

Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. Available at: [Link].

-

PubMed. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles With Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles Under Microwave Irradiation. Molecules, 23(8), 2051. Available at: [Link].

-

J&K Scientific. 6-Fluoro-3-iodo-1-methyl-1H-indazole. Available at: [Link].

-

MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2821. Available at: [Link].

-

Collot, V., et al. (1999). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Tetrahedron Letters, 40(22), 4187-4190. Available at: [Link].

-

NIH. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 39, 127928. Available at: [Link].

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link].

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link].

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link].

-

NIH. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(35), 14337–14340. Available at: [Link].

-

PubChem - NIH. 6-iodo-1H-indazole. Available at: [Link].

-

López, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415. Available at: [Link].

-

PMC - PubMed Central. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(21), 3948. Available at: [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 885522-07-6 | 6-Fluoro-3-iodo-1H-indazole - Moldb [moldb.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. jk-sci.com [jk-sci.com]

- 16. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 6-Fluoro-3-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 6-Fluoro-3-iodo-1H-indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1] The strategic introduction of a fluorine atom, as in the 6-fluoro-1H-indazole moiety, is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[2][3] Furthermore, the presence of an iodine atom at the C-3 position transforms the molecule into a versatile synthetic intermediate. The carbon-iodine bond is an excellent handle for introducing further molecular diversity through various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[4] Consequently, 6-fluoro-3-iodo-1H-indazole (CAS No. 885522-07-6) is a highly valuable building block for the synthesis of novel kinase inhibitors and other targeted therapies in drug discovery programs.[5] This guide provides an in-depth analysis of the most efficient and practical synthetic pathways to this key intermediate.

Retrosynthetic Analysis & Strategic Approach

A logical retrosynthetic analysis of the target molecule, 6-fluoro-3-iodo-1H-indazole, suggests two primary synthetic strategies. The most direct approach involves the regioselective iodination of a commercially available precursor, 6-fluoro-1H-indazole. An alternative pathway would involve the synthesis of a 3-amino-6-fluoro-1H-indazole intermediate, followed by a Sandmeyer reaction to install the iodo group.

Given that 6-fluoro-1H-indazole is readily available from commercial suppliers, the direct C-3 iodination is the most efficient and recommended pathway for laboratory and potential scale-up synthesis.[3][6]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. soc.chim.it [soc.chim.it]

- 5. 885522-07-6|6-Fluoro-3-iodo-1H-indazole|BLD Pharm [bldpharm.com]

- 6. 6-Fluoro-1H-indazole | 348-25-4 [sigmaaldrich.com]

The Strategic Fluorination of Indazole Scaffolds: A Technical Guide to Unlocking Diverse Biological Activities

Abstract

The indazole core, a privileged scaffold in medicinal chemistry, has been the foundation for numerous therapeutic agents. The strategic incorporation of fluorine atoms into the indazole framework has emerged as a powerful strategy to modulate and enhance a wide spectrum of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of fluorinated indazole derivatives. We will explore their diverse therapeutic applications, delve into the mechanistic rationale behind their design, and provide detailed, field-proven protocols for their biological evaluation.

The Physicochemical Impact of Fluorine in Drug Design

The introduction of fluorine into a drug candidate can profoundly alter its physicochemical properties, leading to improved pharmacokinetic and pharmacodynamic profiles. Key effects include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to a longer in-vivo half-life.

-

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier (BBB).[1]

-

Modulation of Acidity/Basicity: The high electronegativity of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing ionization at physiological pH and affecting target binding and solubility.

-

Conformational Control: Strategic fluorination can induce specific conformational preferences in a molecule, locking it into a bioactive conformation for optimal target engagement.

Therapeutic Landscape of Fluorinated Indazole Derivatives

The versatility of the fluorinated indazole scaffold is evident in its broad range of biological activities, spanning multiple therapeutic areas.

Oncology: Potent Kinase Inhibition

A significant focus of research on fluorinated indazoles has been in the development of potent and selective kinase inhibitors for cancer therapy.[2] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Fluorinated indazoles have been successfully developed as inhibitors of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[2][3][4][5]

-

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Dysregulation of FGFR signaling is implicated in various cancers. Fluorinated indazoles have shown potent inhibitory activity against FGFRs.[2][6] For instance, the presence of a fluorine substitution at the 6-position of the indazole ring has been shown to improve both enzymatic activity and cellular potency against FGFR1 and FGFR2.[2]

-

Other Kinase Targets: The inhibitory activity of fluorinated indazoles extends to other important cancer-related kinases, including Receptor-Interacting Protein 2 (RIP2) kinase, Rho kinase (ROCK1), and p38 kinase.[7] The position of the fluorine atom can dramatically impact potency; for example, a 6-fluoroindazole derivative showed significantly enhanced ROCK1 inhibitory potency compared to its 4-fluoro counterpart.[7]

Anti-Inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Fluorinated indazoles have demonstrated significant potential as anti-inflammatory agents through various mechanisms.

-

Enzyme Inhibition: Certain derivatives act as inhibitors of enzymes involved in the inflammatory cascade, such as Syk enzyme and p38 kinase.[7]

-

Cytokine Modulation: They can modulate the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).

-

TRPA1 Antagonism: A 6-fluoroindazole scaffold has been identified as a potent and selective antagonist of the TRPA1 cation channel, exhibiting in vivo anti-inflammatory activity.[7]

Neurodegenerative Diseases

The ability of fluorinated compounds to cross the blood-brain barrier makes them attractive candidates for treating central nervous system (CNS) disorders.[1][8]

-

Nitric Oxide Synthase (NOS) Inhibition: Fluorinated indazoles have been designed as selective inhibitors of nitric oxide synthase (NOS), with some compounds showing selectivity for the inducible (NOS-II) over the neuronal (NOS-I) isoform.[9] This is significant as excessive nitric oxide production is implicated in neurodegenerative processes. The fluorination of the aromatic ring was found to increase both inhibitory potency and NOS-II selectivity.[9]

-

Alzheimer's Disease: The development of fluorinated molecules is a promising approach for Alzheimer's disease therapy, with research focusing on inhibitors of amyloid fibrillogenesis.[8][10][11]

Other Therapeutic Areas

The biological activities of fluorinated indazoles also extend to:

-

Antiviral Activity: Including potent anti-HIV-1 activity.[7]

-

Antifungal and Antibacterial Activity: Demonstrating a broad spectrum of antimicrobial properties.[12][13]

-

Estrogen Receptor (ER) Modulation: With potential applications in hormone-dependent diseases.[7]

Core Experimental Protocols for Biological Evaluation

To ensure the scientific integrity of findings, standardized and validated experimental protocols are essential. This section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activity of fluorinated indazole derivatives.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Principle: The assay quantifies the phosphorylation of a substrate by a recombinant kinase in the presence of ATP. A decrease in the phosphorylation signal indicates inhibition by the test compound.

Detailed Protocol (Luminescence-Based - ADP-Glo™ Assay):

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the fluorinated indazole derivative in 100% DMSO.

-

Perform serial dilutions in DMSO to create a concentration range for IC50 determination.

-

Further dilute these solutions in the kinase assay buffer to the desired final concentrations.

-

-

Kinase Reaction Setup:

-

In a white, opaque 96-well or 384-well microplate, add the diluted test compound or DMSO (vehicle control).

-

Add the recombinant kinase (e.g., VEGFR-2, FGFR1) and the specific substrate to the wells.

-

Expert Insight: For covalent inhibitors, a pre-incubation step (30-60 minutes) at room temperature before ATP addition is crucial to allow for covalent bond formation.

-

-

Reaction Initiation and Incubation:

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate IC50 determination.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.

-

-

Reaction Termination and Signal Generation:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Subtract the background luminescence (no enzyme control).

-

Normalize the data to the "no inhibitor" control (100% kinase activity).

-

Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

-

Experimental Workflow: In Vitro Kinase Assay

Caption: General workflow for an in vitro kinase inhibition assay.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is widely used for screening anticancer compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

-

Cell Seeding:

-

Plate cells (e.g., cancer cell lines like 4T1 or HepG2) in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well).

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the fluorinated indazole derivative. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).

-

-

Formazan Solubilization:

-

Add 100 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

-

Allow the plate to stand overnight in the incubator in a humidified atmosphere.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm should be used.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Signaling Pathway: VEGFR-2 in Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of compounds.

Principle: Subcutaneous injection of carrageenan into the rat paw induces a reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema indicates its anti-inflammatory potential.[14][15]

Detailed Protocol:

-

Animal Acclimatization and Grouping:

-

Use male Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment.

-

Divide the animals into groups (e.g., control, standard drug, and test compound groups), with at least six animals per group.

-

-

Compound Administration:

-

Administer the fluorinated indazole derivative intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin, 5 mg/kg).[14]

-

-

Induction of Inflammation:

-

Thirty minutes after compound administration, induce inflammation by injecting 100 µL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[14]

-

-

Measurement of Paw Edema:

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[14]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

-

The degree of edema is assessed by the difference in paw volume before and after carrageenan treatment.[14]

-

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data from biological assays should be summarized in well-structured tables.

Table 1: In Vitro Kinase Inhibitory Activity of Fluorinated Indazole Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

| 52 | ROCK1 | 14 | [7] |

| 51 | ROCK1 | 2500 | [7] |

| 44g | Syk | 4 | [7] |

| 27a | FGFR1 | < 4.1 | [2] |

| 27a | FGFR2 | 2.0 | [2] |

Table 2: Antiproliferative Activity of Fluorinated Indazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 2f | 4T1 (Breast Cancer) | 0.23 | [16][17] |

| 2f | HepG2 (Liver Cancer) | 0.80 | [16] |

| 2f | MCF-7 (Breast Cancer) | 0.34 | [16] |

| 109 | EGFR T790M | 0.0053 | [6] |

| 109 | EGFR | 0.0083 | [6] |

Conclusion and Future Perspectives

The strategic incorporation of fluorine has proven to be a highly effective approach for discovering and optimizing indazole-based therapeutic agents. Fluorinated indazole derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in oncology, inflammation, and neurodegenerative diseases. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and the application of robust biological evaluation protocols, holds great promise for the development of novel and effective medicines. Future research will likely focus on developing derivatives with even greater selectivity for their targets to minimize off-target effects, as well as exploring novel fluorination strategies to access new chemical matter.

References

-

Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

-

Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

- The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. (Date not available). Source not available.

-

Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. (2009). Bioorganic & Medicinal Chemistry. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. [Link]

-

Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry. [Link]

-

Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). Frontiers in Chemistry. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Medicinal Chemistry. [Link]

-

Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. (2020). Molecules. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC. [Link]

-

Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. (2010). Future Medicinal Chemistry. [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). Journal of Clinical and Diagnostic Research. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry. [Link]

-

Synthesis and biological evaluation of indazole derivatives. (2016). Journal of Fluorine Chemistry. [Link]

-

Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (2023). Journal of Pharmaceutical Chemistry. [Link]

-

Fluorine in drug discovery: Role, design and case studies. (2025). The Pharma Innovation Journal. [Link]

-

Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives. (2016). Molecules. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Semantic Scholar. [Link]

-

Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. (2021). Letters in Drug Design & Discovery. [Link]

-

Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. (2019). MedChemComm. [Link]

-

Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?. (2020). Pharmaceutics. [Link]

-

Importance of Indazole against Neurological Disorders. (2021). Current Molecular Pharmacology. [Link]

-

Design, synthesis and in-vitro evaluation of fluorinated triazoles as multi-target directed ligands for Alzheimer disease. (2021). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. (2023). Bioorganic & Medicinal Chemistry. [Link]

-

Indazole derivatives as inhibitors of FGFR1. (2024). ResearchGate. [Link]

-

Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2022). Cancers. [Link]

-

Kinase assays. (2020). BMG LABTECH. [Link]

-

Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). Molecules. [Link]

-

In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. (2020). Molecules. [Link]

-

Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. (2022). Molecules. [Link]

Sources

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atcc.org [atcc.org]

- 7. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. texaschildrens.org [texaschildrens.org]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 16. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]

- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]

Mechanism of action for indazole-based compounds

**A Technical Guide to the

Mechanisms of Action of Indazole-Based Compounds**

Abstract

The indazole ring system represents a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable capacity to bind with high affinity to a multitude of biological targets.[1] This versatility has positioned indazole derivatives at the forefront of modern drug discovery, particularly in oncology. This technical guide provides an in-depth exploration of the primary mechanisms through which these compounds exert their therapeutic effects. We will dissect their roles as potent kinase inhibitors, disruptors of microtubule dynamics, and modulators of other critical cellular pathways. The narrative will explain the causal relationships behind experimental designs, detail validated protocols for mechanism-of-action studies, and present visual representations of key signaling cascades and workflows to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Indazole Scaffold: A Cornerstone of Kinase Inhibition

The most prolific and clinically successful application of the indazole scaffold is in the design of protein kinase inhibitors.[2] Kinases are pivotal enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[2] The indazole core is exceptionally well-suited to target the ATP-binding pocket of kinases, primarily due to its ability to form critical hydrogen bond interactions with the hinge region of the enzyme, mimicking the binding of native ATP.[1] This foundational interaction provides a high-affinity anchor, from which synthetic modifications can be made to achieve remarkable potency and selectivity.[3][4]

Mechanism: Competitive ATP Inhibition of Receptor Tyrosine Kinases (RTKs)

A major class of indazole-based drugs functions by inhibiting receptor tyrosine kinases (RTKs) involved in angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[5][6] Key targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[7][8][9][10]

Case Study: Axitinib and Pazopanib

-

Axitinib (Inlyta®) is a potent and selective second-generation inhibitor of VEGFR-1, -2, and -3.[6][9] By binding to the ATP pocket of these receptors, Axitinib blocks the downstream signaling cascade that leads to endothelial cell proliferation and migration, thereby inhibiting angiogenesis.[6][11][12] It also shows activity against PDGFR and c-KIT.[9][11]

-

Pazopanib (Votrient®) is another multi-targeted tyrosine kinase inhibitor that blocks tumor growth and angiogenesis by targeting VEGFR-1, -2, -3, PDGFR-α and -β, and c-kit.[5][7][8][10]

The inhibition of these RTKs effectively "starves" the tumor by cutting off its blood supply.[5][6]

Caption: A generalized workflow for elucidating the mechanism of action.

Protocol: In Vitro Kinase Inhibition Assay

-

Objective: To quantify the direct inhibitory effect of an indazole compound on a purified kinase.

-

Principle: This assay measures the transfer of a phosphate group (often radiolabeled ³³P from ATP) from ATP to a substrate peptide by the kinase. A[13] potent inhibitor will reduce the amount of phosphorylated substrate.

-

Methodology:

-

Preparation: Prepare a reaction buffer containing the purified target kinase, a specific substrate peptide, and ATP (spiked with [γ-³³P]ATP).

-

Inhibitor Addition: Add the indazole compound at various concentrations (e.g., 10-point serial dilution from 10 µM to 0.1 nM) to the reaction wells. Include a DMSO vehicle control (0% inhibition) and a known potent inhibitor as a positive control (100% inhibition).

-

Initiation & Incubation: Start the reaction by adding the ATP mixture. Incubate at room temperature for a specified time (e.g., 60 minutes). [13] 4. Quenching: Stop the reaction by adding an acid solution (e.g., 10% H₃PO₄). [13] 5. Separation: Transfer the quenched reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide will bind to the filter, while unused [γ-³³P]ATP will not.

-

Washing: Wash the plate multiple times with a weak acid (e.g., 0.5% H₃PO₄) to remove all unbound radiolabeled ATP. [13] 7. Detection: Add scintillation fluid to the dried plate and measure the radioactivity in each well using a microplate scintillation counter.

-

Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Protocol: Immunofluorescence Assay for Microtubule Disruption

-

Objective: To visualize the effect of an indazole compound on the cellular microtubule network.

-

Principle: Cells are treated with the compound, fixed, and then stained with an antibody specific for α-tubulin. A fluorescent secondary antibody allows for visualization of the microtubule structure via microscopy.

-

Methodology:

-

Cell Culture: Plate cancer cells (e.g., HeLa or A549) on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with the indazole compound at its IC₅₀ and 10x IC₅₀ concentration for a relevant time period (e.g., 24 hours). Include a DMSO vehicle control and a known microtubule disruptor (e.g., colchicine or paclitaxel) as controls.

-

Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash again with PBS and permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes. This allows the antibodies to access intracellular proteins.

-

Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% bovine serum albumin in PBST) for 1 hour.

-

Primary Antibody: Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour at room temperature, protected from light.

-

Nuclear Staining & Mounting: Wash three times with PBST. Stain the cell nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. In untreated cells, a fine, filamentous network of microtubules should be visible. In treated cells, expect to see depolymerized tubulin and a diffuse cytoplasmic stain.

-

Quantitative Data Summary

The potency of indazole-based inhibitors is typically reported as the half-maximal inhibitory concentration (IC₅₀).

| Compound | Primary Target(s) | IC₅₀ (nM) | Target Cell Line / Assay | Reference |

| Axitinib | VEGFR-1, -2, -3 | 0.1 - 0.3 | In vitro enzymatic assay | |

| Pazopanib | VEGFR, PDGFR, c-Kit | (Varies by target) | Multi-kinase inhibitor | |

| Enzastaurin | PKCβ | 6 | Cell-free enzymatic assay | |

| Ganetespib | Hsp90 | 64 - 128 (Binding Saturation) | LC-MS/MS occupancy assay | |

| Indazole 3f | Tubulin Polymerization | 4,770 (IC₅₀ in µM) | In vitro polymerization assay | |

| Indazole 8l | Tubulin Polymerization | (Potency in low nM range) | Anticancer activity in A549 cells |

Conclusion and Future Perspectives

The indazole scaffold has proven to be an exceptionally fruitful starting point for the development of targeted therapeutics. Its ability to be tailored for high-affinity interactions with diverse targets—from the ATP pockets of hundreds of kinases to the colchicine site of tubulin and the chaperone Hsp90—underscores its privileged status in medicinal chemistry. The success of drugs like Axitinib and Pazopanib in the clinic validates the kinase inhibition approach. M[7][11]eanwhile, ongoing research into indazole-based microtubule disruptors and Hsp90 inhibitors promises new therapeutic avenues, potentially overcoming resistance mechanisms that plague current treatments. F[14][15][16]uture efforts will likely focus on developing next-generation inhibitors with even greater selectivity, novel dual-target inhibitors, and compounds capable of modulating protein-protein interactions, further expanding the therapeutic utility of this remarkable heterocyclic core.

References

- The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. (URL: )

-

Axitinib - Wikipedia. (URL: [Link])

-

Pazopanib - Wikipedia. (URL: [Link])

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (URL: [Link])

-

Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC - NIH. (URL: [Link])

-

Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed. (URL: [Link])

-

What is the mechanism of Pazopanib Hydrochloride? - Patsnap Synapse. (URL: [Link])

-

Enzastaurin Hydrochloride - MassiveBio. (URL: [Link])

-

Enzastaurin, a Protein Kinase Cβ–Selective Inhibitor, and Its Potential Application as an Anticancer Agent in Lung Cancer - AACR Journals. (URL: [Link])

-

Indazole-Based Microtubule-Targeting Agents as Potential Candidates for Anticancer Drugs Discovery | Request PDF - ResearchGate. (URL: [Link])

-

What is Axitinib used for? - Patsnap Synapse. (URL: [Link])

-

What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)? - Dr.Oracle. (URL: [Link])

-

Axitinib: MedlinePlus Drug Information. (URL: [Link])

-

Axitinib (Inlyta) - Cancer Research UK. (URL: [Link])

-

Indazole-based microtubule-targeting agents as potential candidates for anticancer drugs discovery - PubMed. (URL: [Link])

-

Discovery and Development of Ganetespib | Inhibitors of Molecular Chaperones as Therapeutic Agents | Books Gateway. (URL: [Link])

-

Enzastaurin - Wikipedia. (URL: [Link])

-

Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - NIH. (URL: [Link])

-

Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PubMed. (URL: [Link])

-

Indazole Derivatives: Promising Anti-tumor Agents - PubMed. (URL: [Link])

-

Definition of ganetespib - NCI Drug Dictionary - National Cancer Institute. (URL: [Link])

-

Indazole Derivatives: Promising Anti-tumor Agents - Bentham Science Publisher. (URL: [Link])

-

Recent Advances in Microtubule Targeting Agents for Cancer Therapy - MDPI. (URL: [Link])

-

The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed. (URL: [Link])

-

(PDF) Indazole Derivatives: Promising Anti-tumor Agents - ResearchGate. (URL: [Link])

-

A comprehensive review on the indazole based derivatives as targeted anticancer agents. (URL: [Link])

-

Ganetespib induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PubMed Central. (URL: [Link])

-

The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo - PubMed. (URL: [Link])

-

Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. (URL: [Link])

-

Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. (URL: [Link])

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 6. What is Axitinib used for? [synapse.patsnap.com]

- 7. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]

- 8. Pazopanib - Wikipedia [en.wikipedia.org]

- 9. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Axitinib - Wikipedia [en.wikipedia.org]

- 12. cancerresearchuk.org [cancerresearchuk.org]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 6-Fluoro-3-iodo-1H-indazole: A Keystone Building Block in Modern Drug Discovery

This guide provides an in-depth technical analysis of 6-fluoro-3-iodo-1H-indazole, a heterocyclic intermediate that has become indispensable in the synthesis of targeted therapeutics. We will explore its strategic importance, inherent chemical reactivity, and pivotal role in the development of clinically significant agents, particularly in the realms of oncology and cellular pathway modulation. This document is intended for medicinal chemists, process scientists, and researchers in the field of drug development.

The Strategic Value of the Indazole Scaffold

The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry. Its bicyclic aromatic structure is adept at participating in crucial binding interactions with biological targets, most notably the hinge region of protein kinases, through hydrogen bonding.[1] This ability to mimic the adenine core of ATP has rendered indazole derivatives a cornerstone in the design of kinase inhibitors.[2][3] Furthermore, the indazole core is a key feature in drugs targeting other enzyme families, such as poly(ADP-ribose) polymerases (PARPs).[4]

The specific derivative, 6-fluoro-3-iodo-1H-indazole, offers a unique combination of functionalities that make it exceptionally valuable for constructing complex drug molecules.

-

The 3-Iodo Group: This is the primary reactive handle. The carbon-iodine bond is relatively weak, making it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1][5][6] This allows for the late-stage introduction of diverse aryl, heteroaryl, alkynyl, and amino substituents, which is critical for exploring the structure-activity relationship (SAR) and optimizing a drug candidate's potency and selectivity.

-

The 6-Fluoro Group: The fluorine atom is a bioisostere of a hydrogen atom but with profoundly different electronic properties. Its introduction can significantly enhance a molecule's metabolic stability by blocking potential sites of oxidative metabolism.[2] Additionally, its strong electron-withdrawing nature can modulate the pKa of the indazole ring and influence binding affinity through specific interactions with the target protein.[2]

The combination of a versatile reactive site (the iodine) and a property-modulating group (the fluorine) on a biologically relevant scaffold makes 6-fluoro-3-iodo-1H-indazole a powerful and highly sought-after intermediate in pharmaceutical research.[7]

Synthesis and Chemical Properties

The synthesis of 6-fluoro-3-iodo-1H-indazole typically involves the direct iodination of the parent 6-fluoro-1H-indazole. This reaction leverages the acidic nature of the proton at the 3-position of the indazole ring.

A general synthetic approach involves deprotonation with a suitable base followed by quenching with an iodine source. A representative procedure is adapted from the synthesis of similar halo-indazoles.[8]

Protocol: Synthesis of 6-Fluoro-3-iodo-1H-indazole

Disclaimer: This protocol is a representative example and should be adapted and optimized under appropriate laboratory safety conditions.

-

Reaction Setup: To a solution of 6-fluoro-1H-indazole (1.0 equivalent) in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF), add potassium hydroxide (KOH, 2.0 equivalents) portion-wise at room temperature.

-

Deprotonation: Stir the resulting mixture for 30-60 minutes to ensure complete formation of the indazolide anion.

-

Iodination: In a separate flask, prepare a solution of iodine (I₂, 1.5 equivalents) in DMF. Add this solution dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine, which will be observed by the disappearance of the brown color. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with water, and then a minimal amount of cold non-polar solvent (e.g., hexane) to remove non-polar impurities.

-

Purification: Dry the crude solid to yield 6-fluoro-3-iodo-1H-indazole. Further purification can be achieved by recrystallization or column chromatography if necessary.

| Property | Value | Source |

| CAS Number | 885522-07-6 | [9][10] |

| Molecular Formula | C₇H₄FIN₂ | [9][10] |

| Molecular Weight | 262.02 g/mol | [9][10] |

Application in Targeted Therapy: The Synthesis of Niraparib

Perhaps the most prominent application of 6-fluoro-3-iodo-1H-indazole is its role as a key intermediate in the synthesis of Niraparib , a potent PARP inhibitor approved for the treatment of ovarian, fallopian tube, and peritoneal cancers.[4][11][12] PARP enzymes are critical for repairing single-strand DNA breaks. In cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[12][13][14]

The synthesis of Niraparib utilizes 6-fluoro-3-iodo-1H-indazole as the core scaffold, onto which the piperidine side chain is appended via a Suzuki-Miyaura cross-coupling reaction.

This Suzuki coupling is a testament to the strategic utility of the 3-iodo group. It allows for the efficient and robust connection of the two main fragments of the drug molecule, often in high yield.[15]

Broader Applications: A Versatile Tool for Kinase Inhibitor Libraries

Beyond PARP inhibitors, the indazole scaffold is a privileged structure for targeting a wide range of protein kinases.[2][16] 6-fluoro-3-iodo-1H-indazole serves as an excellent starting point for building libraries of potential kinase inhibitors to treat various cancers and other diseases.

The core principle of indazole-based kinase inhibition involves the N1 and N2 atoms of the indazole ring forming hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The substituents at the 3- and 6-positions then project into different pockets of the active site, determining the inhibitor's potency and selectivity.

By using 6-fluoro-3-iodo-1H-indazole, medicinal chemists can:

-

Anchor the Scaffold: Rely on the indazole core to establish the foundational hinge-binding interactions.

-

Explore Potency: Systematically vary the substituent introduced at the 3-position via cross-coupling to optimize interactions within the hydrophobic pocket near the gatekeeper residue.[1][17]

-

Fine-Tune Properties: Leverage the 6-fluoro substituent to enhance metabolic stability and potentially form favorable interactions with residues in the solvent-front region.[2]

This strategy has been employed to develop inhibitors for various kinase families, including Fibroblast Growth Factor Receptors (FGFRs), Polo-like kinase 4 (PLK4), and Pim kinases.[2][16]

Conclusion

6-fluoro-3-iodo-1H-indazole is more than just a chemical intermediate; it is a strategic tool that embodies key principles of modern drug design. The orthogonal reactivity of its functional groups—a versatile handle for diversification and a bio-isosteric element for property modulation—on a biologically validated scaffold provides an efficient and powerful platform for the discovery of targeted therapies. Its central role in the synthesis of approved drugs like Niraparib and its continued application in the development of novel kinase inhibitors underscore its enduring importance to the pharmaceutical industry.

References

-

Title: 6-Fluoro-3-iodo-1-methyl-1H-indazole Source: Chem-Impex URL: [Link]

-

Title: 6-Fluoro-3-iodo-1-methyl-1H-indazole | 1257535-15-1 Source: J&K Scientific URL: [Link]

-

Title: 6-Fluoro-3-iodo-indazole Source: Chem-Impex URL: [Link]

- Title: CN107235957A - A kind of synthetic method for preparing Niraparib Source: Google Patents URL

-

Title: Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib Source: Organic Process Research & Development - ACS Publications URL: [Link]

-

Title: Synthesis and bioevaluation of a new 68Ga-labelled niraparib derivative that targets PARP-1 for tumour imaging Source: PubMed URL: [Link]

-

Title: 6-Fluoro-3-iodo-1h-indazole Source: CRO SPLENDID LAB URL: [Link]

-

Title: Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination Source: ACS Omega URL: [Link]

-

Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: NIH URL: [Link]

- Title: Synthesis method of 6-iodine-1H-indazole Source: Eureka | Patsnap URL

-

Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: PMC - NIH URL: [Link]

- Title: CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof Source: Google Patents URL

-

Title: The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors Source: PubMed URL: [Link]

-

Title: An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit Source: PMC - NIH URL: [Link]

-

Title: Update on Combination Strategies of PARP Inhibitors Source: PMC - NIH URL: [Link]

-

Title: Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance Source: PMC - NIH URL: [Link]

-

Title: 6-Bromo-7-fluoro-5-iodo-1H-indazole | C7H3BrFIN2 | CID 155285154 Source: PubChem URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 10. 885522-07-6 | 6-Fluoro-3-iodo-1H-indazole - Moldb [moldb.com]

- 11. Synthesis and bioevaluation of a new 68Ga-labelled niraparib derivative that targets PARP-1 for tumour imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 14. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

The Indazole Scaffold: A Privileged Structure in Modern Oncology Drug Discovery

Abstract

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for designing potent and selective inhibitors of key oncogenic targets. Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, and the PARP inhibitor Niraparib, feature an indazole core, highlighting its clinical significance.[1][2] This technical guide provides an in-depth exploration of the therapeutic potential of substituted indazoles in oncology. It is intended for researchers, scientists, and drug development professionals, offering insights into the mechanisms of action, structure-activity relationships, synthetic strategies, and preclinical evaluation methodologies that are central to the discovery and development of novel indazole-based anticancer agents.

Introduction: The Rise of Indazoles in Oncology

Cancer remains a formidable global health challenge, with rising incidence and mortality rates demanding the continuous development of novel therapeutic strategies.[2] The era of targeted therapy has revolutionized cancer treatment by focusing on specific molecular aberrations that drive tumor growth and survival. Within this paradigm, heterocyclic compounds have proven to be a rich source of pharmacologically active agents.[1] The indazole moiety, in particular, has garnered significant attention due to its ability to engage with a wide array of biological targets with high affinity and specificity.[3][4]

Indazole-based compounds have demonstrated a remarkable breadth of anticancer activities, including the inhibition of angiogenesis, disruption of DNA repair mechanisms, and induction of programmed cell death (apoptosis).[5][6] Marketed drugs like Axitinib, Pazopanib, and Niraparib validate the therapeutic utility of this scaffold in treating various malignancies, including renal cell carcinoma, soft tissue sarcoma, and ovarian cancer.[3][7][8] This guide will dissect the core principles that make substituted indazoles a cornerstone of modern oncology research, from fundamental mechanisms to practical experimental workflows.

Core Mechanisms of Action: How Indazoles Combat Cancer

Substituted indazoles exert their anticancer effects by modulating the activity of critical proteins involved in cancer cell proliferation, survival, and metastasis. The primary mechanisms revolve around the inhibition of protein kinases and DNA repair enzymes.

Inhibition of Protein Kinases: Halting Oncogenic Signaling

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[3] The indazole scaffold is an effective "hinge-binding" motif, enabling potent inhibition of various kinase families.

-

VEGFR/PDGFR Inhibition and Anti-Angiogenesis: Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are key drivers of angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients.[6] Indazole-based drugs like Axitinib and Pazopanib are potent multi-kinase inhibitors that target these receptors.[7][8] By blocking VEGFR/PDGFR signaling, these agents inhibit tumor angiogenesis, effectively starving the tumor and impeding its growth.

-

Fibroblast Growth Factor Receptor (FGFR) Inhibition: The FGFR signaling pathway is frequently dysregulated in various cancers, leading to increased cell proliferation and survival.[3] Several indazole derivatives have been developed as potent FGFR inhibitors, demonstrating efficacy in preclinical models of cancers with FGFR aberrations.[4]

-

Aurora Kinase Inhibition: Aurora kinases are essential for proper cell division (mitosis). Their overexpression in cancer cells leads to genomic instability. Indazole-based compounds have been shown to inhibit Aurora kinases, leading to mitotic arrest and subsequent apoptosis in cancer cells.[3]

Below is a diagram illustrating the central role of indazole-based kinase inhibitors in blocking key oncogenic signaling pathways.

Caption: Indazole inhibitors block key oncogenic kinases to halt tumor growth.

Inhibition of DNA Damage Repair: The Principle of Synthetic Lethality

Cancer cells often have defects in DNA damage repair (DDR) pathways, making them reliant on alternative repair mechanisms for survival. Targeting these remaining pathways can lead to a concept known as "synthetic lethality."

-

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of single-strand DNA breaks. In cancers with mutations in BRCA1 or BRCA2 (genes critical for high-fidelity double-strand break repair), inhibiting PARP leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death. Niraparib , an indazole-based PARP inhibitor, is approved for treating ovarian and prostate cancers, particularly those with BRCA mutations or other homologous recombination deficiencies (HRD).[3][9][10]

Induction of Apoptosis and Cell Cycle Arrest

Many substituted indazoles have been shown to directly induce apoptosis in cancer cells.

-

Mitochondrial Apoptosis Pathway: Some indazole derivatives promote apoptosis by modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[8][11] This leads to increased mitochondrial membrane permeability, release of cytochrome c, and activation of caspases, the executioners of apoptosis.[11]

-

p53-MDM2 Pathway: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. MDM2 is a negative regulator that promotes p53 degradation.[12][13] Novel indazole compounds are being investigated for their ability to disrupt the p53-MDM2 interaction, thereby stabilizing p53 and reactivating its tumor-suppressive functions.[12][14]

-

Cell Cycle Arrest: By inhibiting kinases like Aurora Kinase or other cell cycle regulators, indazole derivatives can cause cancer cells to arrest at specific phases of the cell cycle (e.g., G2/M phase), preventing their division and often leading to apoptosis.[15]

Synthetic Strategies and Structure-Activity Relationships (SAR)

The therapeutic efficacy of indazole derivatives is highly dependent on the nature and position of substituents on the indazole core. Medicinal chemists employ various synthetic routes to create diverse libraries of compounds for screening.

Common Synthetic Routes

The construction of the indazole scaffold can be achieved through several established synthetic methodologies. The choice of route often depends on the desired substitution pattern.

-

Palladium-Catalyzed Cyclization: A versatile method involves the intramolecular C-N bond formation from appropriately substituted aryl precursors, often catalyzed by palladium complexes. This route offers good functional group tolerance.[4]

-

[3+2] Annulation/Cycloaddition: This approach involves the reaction of an aryne with a diazo compound or a hydrazone, leading to the formation of the five-membered pyrazole ring fused to the benzene ring.[15]

-

Copper-Catalyzed Multi-Component Reactions: Efficient one-pot syntheses can be achieved using copper catalysis to bring together three or more simple starting materials to construct the substituted indazole core, which is particularly useful for generating compound libraries rapidly.[4][14]

Caption: Major synthetic pathways to generate diverse indazole libraries.

Key Structure-Activity Relationship (SAR) Insights

-

N1 vs. N2 Substitution: The position of substitution on the pyrazole ring nitrogen (N1 or N2) significantly impacts biological activity. For many kinase inhibitors, specific substitution patterns at N1 or N2 are crucial for establishing key hydrogen bond interactions within the ATP-binding pocket of the target kinase.[3]

-

C3 and C6 Positions: Substitutions at the C3 and C6 positions are commonly explored to modulate potency, selectivity, and pharmacokinetic properties. Hydrophobic groups at C3 and hydrophilic groups at C6, or vice versa, can drastically alter the compound's activity profile.[8]

-

Solubilizing Groups: The introduction of polar groups (e.g., amines, sulfonamides) is often necessary to improve aqueous solubility and oral bioavailability, which are critical properties for drug development.

Preclinical Evaluation: A Step-by-Step Guide

Evaluating the therapeutic potential of novel substituted indazoles requires a systematic and rigorous preclinical testing funnel, moving from in vitro biochemical assays to cell-based studies and finally to in vivo animal models.

In Vitro Kinase Inhibition Assay

Objective: To determine the potency (e.g., IC50 value) of a substituted indazole against its purified target kinase.

Methodology: A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[1]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[6]

-

Dilute the purified target kinase and its specific biotinylated peptide substrate in kinase buffer.

-

Prepare a serial dilution of the test indazole compound in DMSO, then further dilute in kinase buffer.

-